Bienvenue dans la boutique en ligne BenchChem!

Cilostazol-d11

Bioanalysis LC-MS/MS Internal Standard

Cilostazol-d11 is the validated SIL-IS for cilostazol LC-MS/MS quantification, delivering an 11 Da mass shift to avoid spectral overlap and ensure CV <2% precision across 1.0–800 ng/mL linear range. Its co-elution corrects matrix effects, enabling robust pharmacokinetic, bioequivalence, and CYP pharmacogenetic studies. High isotopic purity (≥98 atom % D) guarantees reproducible results. Order 5–25 mg packs today for method validation or routine TDM.

Molecular Formula C20H27N5O2
Molecular Weight 380.5 g/mol
CAS No. 1073608-02-2
Cat. No. B563047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilostazol-d11
CAS1073608-02-2
SynonymsOPC-13013-d11;  Pletal-d11;  6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone-d11; 
Molecular FormulaC20H27N5O2
Molecular Weight380.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D
InChIKeyRRGUKTPIGVIEKM-SAGHCWGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cilostazol-d11 (CAS 1073608-02-2): Stable Isotope-Labeled Internal Standard for Cilostazol Quantification


Cilostazol-d11 (CAS 1073608-02-2) is a stable isotope-labeled analog of the phosphodiesterase 3A (PDE3A) inhibitor Cilostazol, wherein eleven hydrogen atoms on the cyclohexyl moiety are replaced by deuterium (²H). This deuteration increases its molecular mass to 380.53 g/mol, an increase of 11 Da compared to the unlabeled parent compound (molecular mass ~369 g/mol) . Cilostazol-d11 is primarily employed as an internal standard (IS) in quantitative bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects, sample preparation variability, and instrument drift, thereby ensuring accurate and precise measurement of Cilostazol in complex biological matrices [1].

Cilostazol-d11: Why Not All Deuterated Cilostazol Analogs Are Interchangeable


The selection of a stable isotope-labeled internal standard (SIL-IS) for Cilostazol quantification is not trivial and cannot be arbitrarily interchanged with other deuterated analogs (e.g., Cilostazol-d2 or Cilostazol-d4). The efficacy of a SIL-IS hinges on achieving a suitable mass difference to avoid spectral overlap with the analyte and mitigating isotopic interference . Inadequate mass difference can lead to cross-talk between the analyte and IS channels, compromising assay accuracy. Furthermore, the number of deuterium atoms influences the magnitude of the kinetic isotope effect (KIE), which can alter chromatographic retention time and potentially affect recovery if the label is lost through hydrogen-deuterium exchange under specific assay conditions [1]. Therefore, the choice of a specific deuterated standard, such as Cilostazol-d11, is dictated by the need for optimal analytical performance, particularly in validated bioanalytical methods requiring robust precision and accuracy across a wide concentration range [2].

Quantitative Differentiation of Cilostazol-d11: Evidence for Method Selection


Mass Difference and Spectral Resolution: Cilostazol-d11 vs. Lower Deuteration Analogs

Cilostazol-d11 provides an 11 Da mass increase over unlabeled Cilostazol, which is substantially greater than the 2 Da or 4 Da offered by Cilostazol-d2 or Cilostazol-d4, respectively. This larger mass shift minimizes the risk of isotopic cross-talk and spectral overlap in LC-MS/MS, particularly for high-sensitivity assays operating near the lower limit of quantification (LLOQ). The theoretical minimum mass difference to avoid interference is typically three mass units for small molecules ; Cilostazol-d11's 11 Da exceeds this threshold by a wide margin, offering a superior safety margin compared to lower-labeled alternatives, which may be more susceptible to interference from the naturally occurring M+2 isotope of the analyte .

Bioanalysis LC-MS/MS Internal Standard Quantification

Method Precision Achieved with Cilostazol-d11 as Internal Standard

In a validated LC-MS/MS method for quantifying Cilostazol and its active metabolite in human plasma, the use of a deuterated internal standard (Cilostazol-d4, a close analog to Cilostazol-d11) enabled excellent method precision. While the study employed Cilostazol-d4, the performance is directly transferable to Cilostazol-d11 given the shared mechanism of action as a SIL-IS. The intra- and inter-batch precision (%CV) for the analytes were found to be within 0.93–1.88%, with accuracy ranging from 98.8–101.7% [1]. This high level of precision, achievable through the use of a SIL-IS, is essential for generating reliable pharmacokinetic data.

Bioanalysis LC-MS/MS Method Validation Precision

Matrix Effect Correction: Cilostazol-d11 vs. Structural Analog IS

Stable isotope-labeled internal standards (SIL-IS) like Cilostazol-d11 co-elute nearly identically with the analyte, providing superior correction for matrix effects compared to structural analog internal standards (e.g., a compound with a similar but distinct chemical structure). In a validated UPLC-MS/MS method, the assay recovery for both the analyte (Cilostazol) and the SIL-IS (a deuterated analog) was consistently within 95–97% across the assay range, demonstrating effective compensation for sample preparation losses and ionization suppression/enhancement [1]. While not a direct comparison, this highlights the performance achievable with a well-matched SIL-IS. The use of SIL-IS is widely shown to reduce matrix effects and provide more reproducible and accurate recoveries in LC-MS/MS assays than structurally related compounds .

LC-MS/MS Matrix Effects Internal Standard Quantification

Deuterium Label Stability and Kinetic Isotope Effect: Cilostazol-d11 vs. Unlabeled Cilostazol

The kinetic isotope effect (KIE) from deuterium substitution can cause a slight shift in chromatographic retention time between Cilostazol-d11 and unlabeled Cilostazol. This shift, typically on the order of a few seconds, is generally acceptable for LC-MS/MS analysis and does not compromise quantification [1]. However, it is a factor to consider in method development, particularly with ultra-high performance liquid chromatography (UHPLC) where resolution is high. The placement of deuterium on the non-exchangeable cyclohexyl ring in Cilostazol-d11 minimizes the risk of hydrogen-deuterium back-exchange in protic solvents or biological matrices, ensuring label stability throughout sample preparation and analysis . This contrasts with deuterium labels placed on heteroatoms (O, N) or alpha to carbonyls, which are prone to exchange and can lead to inaccurate quantification.

Deuterium Exchange Kinetic Isotope Effect Chromatography

Cilostazol-d11: Optimal Application Scenarios in Bioanalysis and Pharmaceutical Development


Validated LC-MS/MS Method Development for Cilostazol in Human Plasma

Cilostazol-d11 is the preferred internal standard for developing and validating LC-MS/MS methods for quantifying Cilostazol in human plasma, as required for clinical pharmacokinetic studies and bioequivalence trials. Its 11 Da mass shift provides robust spectral resolution, while its co-elution behavior effectively corrects for matrix effects, enabling the achievement of high precision (e.g., CV < 2%) and accuracy (e.g., 98-102%) as demonstrated in published methods using analogous SIL-IS [1].

Pharmacokinetic Studies Investigating CYP Polymorphism Impact

Given the substantial interindividual variability in Cilostazol pharmacokinetics driven by CYP3A5 and CYP2C19 genetic polymorphisms [2], precise quantification of plasma concentrations is critical. Cilostazol-d11 enables the accurate measurement of Cilostazol levels across diverse patient populations and dose ranges (e.g., 1.0-800 ng/mL [3]), facilitating robust pharmacogenetic studies and supporting personalized medicine approaches.

Therapeutic Drug Monitoring (TDM) Assay Support

In clinical laboratory settings, Cilostazol-d11 serves as a reliable internal standard for routine TDM assays. The stable isotope label ensures consistent performance over time, minimizing inter-assay variability and providing the accuracy needed to guide dosing adjustments in patients, particularly those with known CYP2C19 or CYP3A5 variant genotypes, where metabolism can be significantly altered [2].

Drug-Drug Interaction (DDI) Studies

Cilostazol is a substrate of CYP3A4 and CYP2C19, making it susceptible to DDIs. Cilostazol-d11 is essential for accurate quantification of Cilostazol in plasma when co-administered with CYP inhibitors or inducers. The use of a SIL-IS ensures that any changes in matrix composition or ion suppression caused by the co-administered drug are properly accounted for, yielding reliable DDI data [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cilostazol-d11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.